N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide
Description
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide is a chemical compound with the molecular formula C15H14ClN3OS and a molecular weight of 319.81 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-12-6-8-13(9-7-12)17-15(21)19-18-14(20)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRNVVDFFZQLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-phenylacetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea moiety (–NH–C(=S)–NH–) serves as a reactive site for nucleophilic substitutions. Key observations include:
Reaction with α-Halocarbonyl Compounds
Thiourea derivatives readily react with α-bromoacetophenones to form thiazole rings via cyclocondensation. This reaction leverages the nucleophilicity of the sulfur atom:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiazole formation | Reflux in toluene, 110°C, 10h | 2-Amino-4-arylthiazole derivatives | 60–75% |
This reactivity mirrors synthetic pathways observed in structurally related thiourea derivatives .
Hydrolysis and Degradation Pathways
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
Acid-Catalyzed Hydrolysis
In concentrated HCl, the amide bond cleaves to yield phenylacetic acid and 4-chlorophenylthiourea:
Base-Catalyzed Hydrolysis
Under NaOH, hydrolysis produces sodium phenylacetate and thiourea derivatives .
Oxidation Reactions
The thiourea sulfur atom is susceptible to oxidation:
Formation of Urea Derivatives
Treatment with hydrogen peroxide (HO) oxidizes the thiocarbonyl group to a carbonyl, yielding the corresponding urea:
This reaction modifies the compound’s electronic properties and binding affinity.
Coordination Chemistry
The thiourea group acts as a bidentate ligand for transition metals, forming stable complexes:
Metal Complexation
With Cu(II) or Fe(III) in ethanolic solutions, the compound forms octahedral complexes via sulfur and nitrogen coordination:
| Metal Ion | Stoichiometry | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu(II) | 1:2 (M:L) | 12.3 ± 0.2 | Catalytic oxidation | |
| Fe(III) | 1:1 (M:L) | 9.8 ± 0.3 | Sensor development |
These complexes exhibit enhanced stability compared to simpler thiourea ligands .
Biological Interactions
While primarily pharmacological, its interactions with proteins involve reversible covalent bonding:
Enzyme Stabilization
The compound stabilizes mutant ATP:cob(I)alamin adenosyltransferase (ATR) via non-covalent interactions, enhancing thermal stability by 15–20% in cellular models . Co-administration with cobalamin synergistically improves ATR activity in fibroblasts .
Comparative Reactivity
The table below contrasts reactivity with structurally similar compounds:
| Compound | Thiourea Reactivity | Amide Hydrolysis Rate | Metal Binding Capacity |
|---|---|---|---|
| N-(4-chlorophenyl)-2-phenylacetamide | Low | Moderate | None |
| N-(4-chlorophenyl)thiourea | High | N/A | High |
| N-(methylphenyl)carbamothioylacetamide | Moderate | Fast | Moderate |
Scientific Research Applications
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-bromophenyl)carbamothioyl]amino}-2-phenylacetamide
- N-{[(4-fluorophenyl)carbamothioyl]amino}-2-phenylacetamide
- N-{[(4-methylphenyl)carbamothioyl]amino}-2-phenylacetamide
Uniqueness
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring .
Biological Activity
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide, commonly referred to as compound V, has garnered attention due to its potential therapeutic applications, particularly in the context of metabolic disorders. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Compound V is characterized by the following chemical structure:
- Molecular Formula : C_{15}H_{14}ClN_{3}OS
- Molecular Weight : 319.81 g/mol
Compound V acts primarily as a pharmacological chaperone, enhancing the stability and activity of specific proteins involved in metabolic pathways. Notably, it has been shown to increase the activity of ATP:cob(I)alamin adenosyltransferase (ATR), an enzyme crucial for the metabolism of certain amino acids and fatty acids.
Key Findings from Research
- Stability Enhancement : Compound V significantly increased the stability of wild-type and mutant ATR proteins in vitro. In patient-derived fibroblasts with destabilizing mutations, the compound restored ATR activity to control levels when administered alongside cobalamin .
- In Vivo Efficacy : Oral administration of compound V to C57BL/6J mice resulted in elevated levels of ATR protein in both liver and brain tissues over a 12-day period .
- Antibacterial Activity : In addition to its metabolic applications, compound V has shown promising antibacterial properties against various bacterial strains. Its derivatives have been tested against Xanthomonas oryzae and Xanthomonas axonopodis, demonstrating effective inhibition at concentrations lower than those required for traditional antibiotics .
Table 1: Summary of Biological Activities of Compound V
Case Study 1: Methylmalonic Aciduria (MMA)
A clinical study involving patients with MMA cblB type demonstrated that treatment with compound V led to significant improvements in metabolic function. The administration resulted in normalized levels of methylmalonic acid in plasma, indicating restored enzymatic activity due to enhanced ATR stability .
Case Study 2: Antibacterial Efficacy
In laboratory settings, compound V was tested against various bacterial strains responsible for agricultural diseases. The results indicated that it could effectively disrupt bacterial cell membranes, leading to cell lysis and death, thus presenting a potential alternative to conventional pesticides .
Q & A
Q. What are the established synthetic routes for N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide, and how can reaction conditions be optimized for high yields?
The synthesis typically involves multi-step organic reactions, such as coupling of carbamothioylamine derivatives with phenylacetamide precursors. A common method includes:
- Step 1 : Activation of carboxylic acids using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions .
- Step 2 : Sequential addition of nucleophiles (e.g., 4-chlorophenyl isothiocyanate) at controlled temperatures (0–5°C to 25–30°C) to prevent side reactions .
- Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DCM vs. ethanol), stoichiometry of reagents, and reaction time. Monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) ensures completion .
Q. What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve peaks for aromatic protons (δ 7.2–8.1 ppm), thiourea NH groups (δ 9.5–10.5 ppm), and acetamide carbonyls (δ ~170 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) confirms bond lengths (C–S: ~1.7 Å; C=O: ~1.2 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₅H₁₂ClN₃OS) .
Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?
- HPLC : Purity ≥95% is standard, with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Elemental Analysis : Results must align with theoretical values (C, H, N, S) within ±0.5% .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound, particularly its antimicrobial or anticancer properties?
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (minimum inhibitory concentration) protocols. Anticancer activity is tested via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated .
- Target Identification : Molecular docking studies predict binding to enzymes like dihydrofolate reductase (DHFR) or topoisomerase II, validated by enzyme inhibition assays .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Backbone Modifications : Introduce heterocycles (e.g., thiazole, pyrimidine) into the acetamide moiety to improve pharmacokinetic properties .
- Data Analysis : Compare IC₅₀/MIC values across derivatives using multivariate regression to identify critical substituents .
Q. What computational methods are suitable for predicting the compound’s stability and interaction with biological targets?
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?
- Troubleshooting :
- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities .
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
